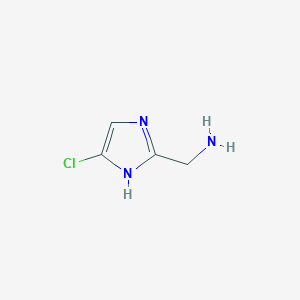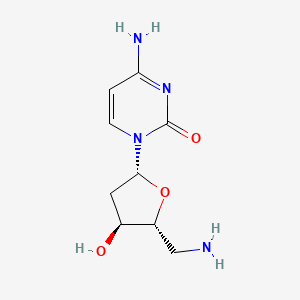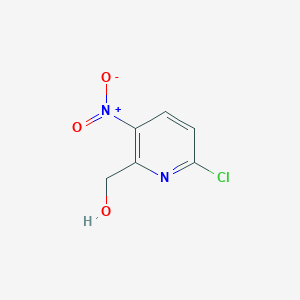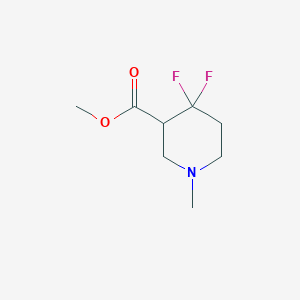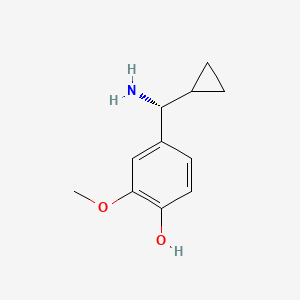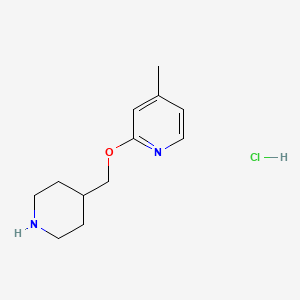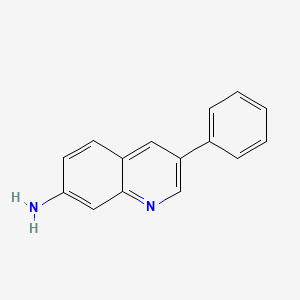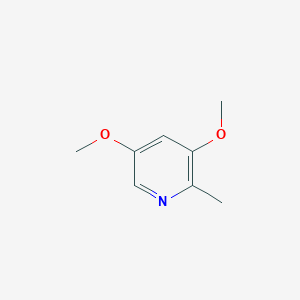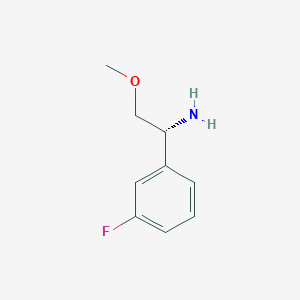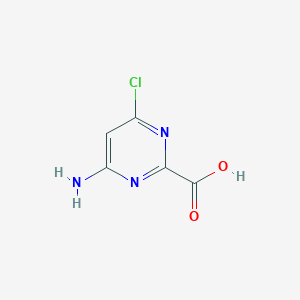
4-Amino-2-carboxy-6-chloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-6-chloropyrimidine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-chloropyrimidine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with an aminoindazole derivative in the presence of a palladium catalyst (Pd/C) and hydrogen gas (H2) to yield the desired product . The reaction conditions are generally mild, and the yield is high, making this method efficient for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for 4-amino-6-chloropyrimidine-2-carboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-6-chloropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activities and applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
4-amino-6-chloropyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Research: It is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4-amino-6-chloropyrimidine-2-carboxylic acid is primarily associated with its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exhibiting anti-inflammatory effects . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-6-chloropyridine-4-carboxylic acid: Similar in structure but differs in the position of the nitrogen atoms in the ring.
2,4-dichloropyrimidine: A precursor in the synthesis of 4-amino-6-chloropyrimidine-2-carboxylic acid.
Uniqueness
4-amino-6-chloropyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable intermediate in medicinal chemistry and other scientific research fields .
Eigenschaften
Molekularformel |
C5H4ClN3O2 |
|---|---|
Molekulargewicht |
173.56 g/mol |
IUPAC-Name |
4-amino-6-chloropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1H,(H,10,11)(H2,7,8,9) |
InChI-Schlüssel |
DBKFZUAHAFUOKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N=C1Cl)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



